molecular formula C15H22O6 B14380468 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol CAS No. 90095-19-5

2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol

Cat. No.: B14380468
CAS No.: 90095-19-5
M. Wt: 298.33 g/mol
InChI Key: OXGOCVGXCMTUCG-UHFFFAOYSA-N
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Description

2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic group attached to a tetraoxacyclododecane ring, which is a type of crown ether. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol typically involves the reaction of 2-hydroxybenzyl alcohol with 1,4,7,10-tetraoxacyclododecane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced phenolic derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in studies involving ion transport and membrane permeability.

    Medicine: Investigated for potential therapeutic applications due to its ability to form complexes with metal ions.

    Industry: Utilized in the development of sensors and separation processes.

Mechanism of Action

The mechanism of action of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol involves its ability to form stable complexes with metal ions. The crown ether ring can encapsulate cations, facilitating their transport and interaction with various molecular targets. This property is particularly useful in catalysis and ion transport studies.

Comparison with Similar Compounds

Similar Compounds

    12-Crown-4: A simpler crown ether with similar ion-binding properties.

    18-Crown-6: A larger crown ether with higher affinity for larger cations.

    DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A related compound used in medical imaging and radiotherapy.

Uniqueness

2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is unique due to its phenolic group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

90095-19-5

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

2-(1,4,7,10-tetraoxacyclododec-2-ylmethoxy)phenol

InChI

InChI=1S/C15H22O6/c16-14-3-1-2-4-15(14)21-12-13-11-19-8-7-17-5-6-18-9-10-20-13/h1-4,13,16H,5-12H2

InChI Key

OXGOCVGXCMTUCG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC(COCCO1)COC2=CC=CC=C2O

Origin of Product

United States

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